2-(3-Aminopiperidin-1-yl)pyridin-4-amine
CAS No.: 1935184-38-5
Cat. No.: VC2597411
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1935184-38-5 |
|---|---|
| Molecular Formula | C10H16N4 |
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 2-(3-aminopiperidin-1-yl)pyridin-4-amine |
| Standard InChI | InChI=1S/C10H16N4/c11-8-3-4-13-10(6-8)14-5-1-2-9(12)7-14/h3-4,6,9H,1-2,5,7,12H2,(H2,11,13) |
| Standard InChI Key | IWZYNIOHBZMIKA-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NC=CC(=C2)N)N |
| Canonical SMILES | C1CC(CN(C1)C2=NC=CC(=C2)N)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-(3-Aminopiperidin-1-yl)pyridin-4-amine features a bicyclic structure with multiple nitrogen atoms that contribute to its chemical behavior and potential biological interactions. The compound contains two distinct amino groups: one attached directly to the pyridine ring at position 4, and another at position 3 of the piperidine ring. The piperidine ring is connected to the pyridine at position 2 through a nitrogen atom, creating a nitrogen-rich structure with multiple potential interaction sites for hydrogen bonding and other molecular interactions.
This structural arrangement provides the compound with unique chemical characteristics, including the ability to act as both a hydrogen bond donor and acceptor, which is crucial for many biological interactions. The presence of multiple basic nitrogen atoms also contributes to its behavior in various pH environments, potentially affecting its solubility and pharmacokinetic properties.
Physical and Chemical Properties
The key physicochemical properties of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine are summarized in Table 1, providing essential information for researchers working with this compound:
Table 1: Physicochemical Properties of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine
The compound's structure suggests it would likely be soluble in polar organic solvents due to the presence of multiple amino groups. These amino groups can also participate in hydrogen bonding, potentially influencing the compound's interactions with biological targets and its behavior in different physiological environments.
Synthesis Methodologies
Transition Metal-Catalyzed Coupling
Another viable approach could involve transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type amination . These methods have been successfully employed for the synthesis of various 2-aminopyridines and could be adapted for the synthesis of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine.
Base-Promoted Cascade Reactions
Recently developed methodologies include base-promoted cascade reactions for the synthesis of 2-aminopyridines. As described in the literature, "N-Substituted formamides as nucleophiles react with in situ-generated 1,4-oxazepines from N-propargylic β-enaminones" . This approach offers an alternative that avoids the use of transition metal catalysts, which can be advantageous for biological and medicinal applications where metal impurities are a concern.
Structure-Activity Relationships
Comparative Analysis with Related Compounds
Understanding the structure-activity relationships of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine is facilitated by comparing it with structurally related compounds. Table 2 presents a comparison with two closely related analogs, highlighting structural differences that may influence biological activity:
Table 2: Comparison of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference | Potential Impact on Activity |
|---|---|---|---|---|---|
| 2-(3-Aminopiperidin-1-yl)pyridin-4-amine | 1935184-38-5 | C₁₀H₁₆N₄ | 192.26 g/mol | Reference compound | - |
| 2-(4-Aminopiperidin-1-yl)pyridin-4-amine | 1934924-19-2 | C₁₀H₁₆N₄ | 192.26 g/mol | Amino group at position 4 of piperidine instead of position 3 | May affect spatial orientation and receptor binding properties |
| 2-(4-Aminopiperidin-1-yl)pyridin-3-amine | 1936246-83-1 | C₁₀H₁₆N₄ | 192.26 g/mol | Amino group at position 3 of pyridine instead of position 4; amino group at position 4 of piperidine | Different hydrogen bonding pattern; may target different binding sites |
This comparative analysis demonstrates how minor structural changes, such as the position of amino groups, can potentially lead to significant differences in biological activity, highlighting the importance of precise structural design in drug development.
Structural Elements Affecting Activity
Several key structural elements in 2-(3-Aminopiperidin-1-yl)pyridin-4-amine are likely to influence its biological activity:
Understanding these structure-activity relationships is essential for rational drug design and the development of more potent and selective derivatives of 2-(3-Aminopiperidin-1-yl)pyridin-4-amine.
Research Applications and Future Directions
Current Research Applications
While specific research utilizing 2-(3-Aminopiperidin-1-yl)pyridin-4-amine is limited in the available literature, its structural features suggest several potential research applications:
-
As a Pharmacophore in Drug Design: The compound's unique structural features make it a potential pharmacophore for the development of novel therapeutics targeting various neurological and psychiatric disorders.
-
Building Block in Combinatorial Chemistry: The multiple reactive sites in the molecule make it suitable for incorporation into combinatorial libraries for high-throughput screening.
-
Scaffold for Protein Kinase Inhibitors: Given the activity of related compounds as protein kinase inhibitors, 2-(3-Aminopiperidin-1-yl)pyridin-4-amine could serve as a scaffold for developing specific kinase inhibitors.
Future Research Directions
Several promising directions for future research on 2-(3-Aminopiperidin-1-yl)pyridin-4-amine can be identified:
-
Comprehensive Structure-Activity Relationship Studies: Synthesizing and evaluating a series of derivatives to establish detailed structure-activity relationships would provide valuable insights for rational drug design.
-
Target Identification and Validation: Identifying specific biological targets for 2-(3-Aminopiperidin-1-yl)pyridin-4-amine through screening against receptor panels and enzyme assays would help guide its development for specific therapeutic applications.
-
Development of Improved Synthesis Methods: Developing more efficient and selective methods for synthesizing 2-(3-Aminopiperidin-1-yl)pyridin-4-amine and its derivatives would facilitate larger-scale production and further research.
-
Exploration of Stereochemical Effects: Investigating the biological activities of different stereoisomers at position 3 of the piperidine ring could lead to the identification of more potent and selective compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume